3-ヘキセン酸エチル

概要

説明

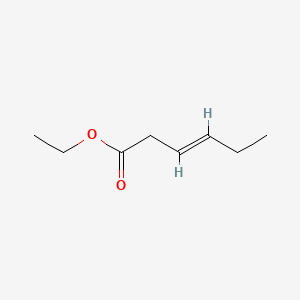

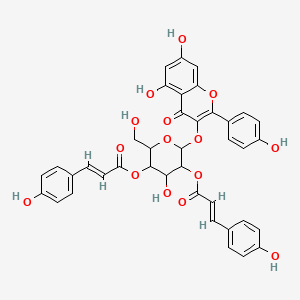

Ethyl trans-3-hexenoate is an ester. It was evaluated as aroma volatile in the GC effluents of cashew apple water phase phase.

Ethyl 3-hexenoate is a fatty acid ethyl ester of 3-hexenoic acid. It has a role as a metabolite. It derives from a 3-hexenoic acid.

科学的研究の応用

食品産業: 香料

3-ヘキセン酸エチルは、そのフルーティーな香りのため、食品産業で広く香料として使用されています。 特にパイナップルのような風味を付与することで知られており、さまざまな食品に配合されて、その味と香りのプロファイルを向上させています . この化合物は、国連食糧農業機関(FAO)と世界保健機関(WHO)の合同食品添加物専門家委員会(JECFA)によって認められており、FEMA番号3342が割り当てられています。これは、安全な香料物質としての承認を示しています .

香料: 香り成分

香料の分野では、3-ヘキセン酸エチルは、そのフルーティーでさわやかな香り特性を持つ主要な成分として役立ちます。香水やコロンの配合に使用され、繊細でトロピカルな香りを加えています。 この化合物は、香水油の一部であり、化粧品製品の「香料」カテゴリーに含まれることがよくあります .

製薬研究: 香気揮発性物質

3-ヘキセン酸エチルは、製薬研究で香気揮発性物質として評価されています。その心地よい香りは、医薬品製品に使用され、不快な臭いをマスクし、患者のコンプライアンスを向上させます。 また、その香り特性に関連する潜在的な治療効果も検討されています .

農業: 植物成長調節

3-ヘキセン酸エチルの農業における役割に関する直接的な言及は限られていますが、関連するエステルは、植物の成長とストレス応答に影響を与えることが知られています。 そのため、3-ヘキセン酸エチルは、作物の成長調節剤またはストレス耐性増強剤の開発における農業バイオテクノロジーに潜在的な用途を持つ可能性があります .

バイオテクノロジー: 酵素的分解

バイオテクノロジー研究では、3-ヘキセン酸エチルは、キラル化合物の立体選択的調製に使用されます。 これは、光学的に純粋な生成物を生じる酵素反応の基質として機能し、これは医薬品やファインケミカルの合成において重要です .

環境用途: 環境に優しい溶媒

3-ヘキセン酸エチルは、比較的低い沸点と有機溶媒への高い溶解度を持つ液体であるため、環境用途で環境に優しい溶媒として使用できる可能性があります。 これは、グリーンケミストリーの慣行で、化学プロセスにおける有毒で危険な溶媒の使用を削減するために使用できます .

Safety and Hazards

Ethyl 3-hexenoate is classified as a flammable liquid (Category 3) according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of fire, CO2, dry chemical, or foam should be used for extinction .

作用機序

Target of Action

Ethyl 3-Hexenoate is a type of ester . Ester compounds are known to interact with a variety of biological targets, including enzymes and receptors.

Biochemical Pathways

Esters like ethyl 3-hexenoate are known to be involved in a variety of biochemical processes, including lipid metabolism and signal transduction .

生化学分析

Biochemical Properties

Ethyl 3-hexenoate plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. It interacts with various enzymes and proteins involved in esterification and hydrolysis processes. For instance, esterases and lipases are known to catalyze the formation and breakdown of ethyl 3-hexenoate. These interactions are crucial for maintaining the balance of ester compounds in biological systems .

Cellular Effects

Ethyl 3-hexenoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling molecules, thereby affecting cellular responses. Additionally, ethyl 3-hexenoate can impact gene expression by interacting with transcription factors and other regulatory proteins. This compound also plays a role in cellular metabolism by participating in the synthesis and degradation of fatty acid esters .

Molecular Mechanism

The molecular mechanism of ethyl 3-hexenoate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It binds to active sites of enzymes such as esterases, altering their catalytic activity. This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, ethyl 3-hexenoate can influence gene expression by modulating the activity of transcription factors, thereby affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-hexenoate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, ethyl 3-hexenoate may undergo hydrolysis, leading to the formation of its constituent acids and alcohols. Long-term exposure to ethyl 3-hexenoate in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of ethyl 3-hexenoate in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that ethyl 3-hexenoate can cause threshold effects, where a certain dosage level triggers a significant biological response. High doses of ethyl 3-hexenoate may result in toxic effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

Ethyl 3-hexenoate is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as esterases and lipases, which catalyze its formation and breakdown. These interactions can affect metabolic flux and the levels of metabolites in the system. Ethyl 3-hexenoate can also influence the activity of cofactors involved in these metabolic pathways .

Transport and Distribution

Within cells and tissues, ethyl 3-hexenoate is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of ethyl 3-hexenoate across cellular membranes and its localization within different cellular compartments. The distribution of ethyl 3-hexenoate can affect its accumulation and activity in various tissues .

Subcellular Localization

Ethyl 3-hexenoate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of ethyl 3-hexenoate within subcellular structures can affect its interactions with other biomolecules and its overall biochemical activity .

特性

IUPAC Name |

ethyl (E)-hex-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFIPHRNAESED-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

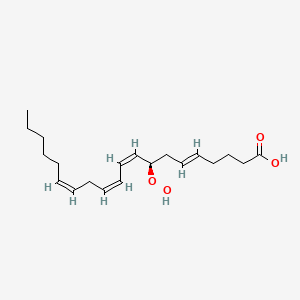

Canonical SMILES |

CCC=CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885361 | |

| Record name | 3-Hexenoic acid, ethyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | Ethyl 3-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/375/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.897-0.901 (20°) | |

| Record name | Ethyl 3-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/375/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26553-46-8, 2396-83-0 | |

| Record name | Ethyl (E)-3-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26553-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hexenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026553468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid, ethyl ester, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid, ethyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (E)hex-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl hex-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HEXENOATE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53D99S694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the color of paper bags used for packaging grapes affect the presence of Ethyl 3-hexenoate?

A: Research indicates that the color of paper bags used to cover grape berries during cultivation can significantly influence the concentration of volatile compounds, including Ethyl 3-hexenoate, in the mature fruit []. While the specific mechanism remains unclear, it is suggested that different colored bags create distinct light conditions, ultimately impacting the biochemical pathways involved in volatile compound synthesis.

Q2: Does Ethyl 3-hexenoate possess any antifungal activity?

A: Yes, Ethyl 3-hexenoate has demonstrated antifungal properties []. In a study evaluating the antifungal potential of various alkenoic and alkynoic acid esters, Ethyl 3-hexenoate, at a concentration of 200 mg per 2.6-liter desiccator, effectively inhibited mold growth on bread []. This suggests potential applications for Ethyl 3-hexenoate as a natural antifungal agent, although further research is needed to explore its efficacy and safety in various contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1230948.png)

![1,2-Diphenyl-1-[4-[2-(dimethylamino) ethoxy]-phenyl] butane-4-OL](/img/structure/B1230952.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate](/img/structure/B1230955.png)

![(3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B1230957.png)

![2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium](/img/structure/B1230968.png)